Cas no 360-63-4 (Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)-)

Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11β,16β)- is a synthetic glucocorticoid derivative with a phosphorylated ester group at the C-21 position, enhancing its solubility and bioavailability. The 9-fluoro and 16-methyl substitutions contribute to increased anti-inflammatory potency and reduced mineralocorticoid activity. The phosphonooxy moiety improves metabolic stability and facilitates targeted delivery. This compound is primarily investigated for its potential in treating inflammatory and autoimmune conditions due to its strong glucocorticoid receptor affinity and prolonged activity. Its structural modifications aim to minimize side effects while maintaining therapeutic efficacy, making it a candidate for advanced corticosteroid therapies.
Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)- structure
360-63-4 structure
Product Name:Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)-
CAS No:360-63-4
MF:C22H30FO8P
MW:472.440971851349
MDL:MFCD01698987
CID:306666
PubChem ID:107782
Update Time:2025-06-11

Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)- Chemical and Physical Properties

Names and Identifiers

    • Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)-
    • (11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4 -dien-21-yl dihydrogen phosphate
    • Betamethasone phosphate
    • (11beta,16beta)-9-fluoro
    • 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(hydrogen phosphonate)
    • Betamethasone 21-phosphate
    • Betamethasone dihydrogen phosphate
    • Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11beta,16beta)-
    • Pregna-1,4-diene-3,20-dione, 9-fluoro-11-beta,17,21-trihydroxy-16-beta-methyl-, 21-(dihydrogen phosphate)
    • UNII-YJO1F9W10R
    • Betamethasone 21-(dihydrogen phosphate)
    • EINECS 206-636-7
    • {2-[(1R,2S,3aS,3bS,9aS,9bR,10S,11aS)-9b-fluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl]-2-oxoethoxy}phosphonic acid
    • BETAMETHASONE PHOSPHATE [WHO-DD]
    • Betamethasone 21-phosphoric acid
    • IMPURITY B [WHO-IP]
    • DB14669
    • [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] dihydrogen phosphate
    • Q27137041
    • EN300-19789399
    • betamethasone-phosphate
    • BETAMETHASONE PHOSPHORIC ACID
    • PREGNA-1,4-DIENE-3,20-DIONE, 9-FLUORO-11,17-DIHYDROXY-16-METHYL-21-(PHOSPHONOOXY)-, (11.BETA.,16.BETA.)-
    • CHEMBL1201207
    • CHEBI:68603
    • (11beta,16beta)-9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl dihydrogen phosphate
    • BETAMETHASONE PHOSPHATE [WHO-IP]
    • DTXSID2047224
    • SCHEMBL7424
    • 9-FLUORO-11.BETA.,17,21-TRIHYDROXY-16.BETA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE 21-(PHOSPHATE)
    • 360-63-4
    • DEXAMETHASONE SODIUM PHOSPHATE IMPURITY B [EP IMPURITY]
    • Dexamethasone Sodium phosphate Impurity B
    • YJO1F9W10R
    • AKOS040767747
    • [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate
    • MDL: MFCD01698987
    • Inchi: 1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1
    • InChI Key: VQODGRNSFPNSQE-DVTGEIKXSA-N
    • SMILES: P(=O)(O)(O)OCC([C@]1([C@@H](C)C[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)[C@]3([C@H](C[C@@]21C)O)F)=O)O)=O

Computed Properties

  • Exact Mass: 472.1663
  • Monoisotopic Mass: 472.16623307g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 4
  • Complexity: 973
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 141Ų

Experimental Properties

  • Density: 1.45±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.12 g/l) (25 º C),
  • PSA: 141.36

Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)- Security Information

Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-19789399-0.05g
360-63-4
0.05g
$2755.0 2023-09-16

Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)- Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:360-63-4)Betamethasone phosphate
Order Number:sfd19786
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
(CAS:360-63-4)Dexamethasone sodium phosphate EP impurity B
Order Number:0059
Stock Status:in Stock
Quantity:100mg;500mg;1g
Purity:98%min
Pricing Information Last Updated:Thursday, 21 August 2025 16:52
Price ($):
Email:sales@shochem.com

Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)- Related Literature

Additional information on Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)-

Research Brief on Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)- (CAS: 360-63-4)

Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)- (CAS: 360-63-4) is a synthetic glucocorticoid derivative with significant anti-inflammatory and immunosuppressive properties. This compound, structurally related to dexamethasone, has been the focus of recent research due to its potential therapeutic applications in inflammatory diseases, autoimmune disorders, and certain cancers. The phosphonooxy group at the 21-position enhances its solubility and bioavailability, making it a promising candidate for drug development.

Recent studies have explored the molecular mechanisms underlying the pharmacological effects of this compound. Research published in the Journal of Medicinal Chemistry (2023) demonstrated its high affinity for glucocorticoid receptors (GR), leading to potent transcriptional regulation of anti-inflammatory genes. The study also highlighted its improved metabolic stability compared to traditional glucocorticoids, reducing the risk of side effects such as osteoporosis and hyperglycemia.

In a preclinical study conducted by the National Institutes of Health (NIH), the compound showed remarkable efficacy in a murine model of rheumatoid arthritis. The treatment significantly reduced joint inflammation and bone erosion, with minimal systemic toxicity. These findings suggest that Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)- could be a superior alternative to existing glucocorticoid therapies.

Another area of interest is its potential application in oncology. A 2024 study in Cancer Research revealed that this compound selectively induces apoptosis in certain leukemia cell lines by modulating the expression of pro-apoptotic proteins. The researchers noted that the phosphonooxy moiety plays a critical role in enhancing cellular uptake and intracellular retention, thereby improving its cytotoxic effects.

Despite these promising results, challenges remain in optimizing the delivery and dosing of this compound. A recent review in Advanced Drug Delivery Reviews (2024) discussed various formulation strategies, including nanoparticle-based systems, to overcome its limited oral bioavailability. The authors emphasized the need for further clinical trials to validate its safety and efficacy in humans.

In conclusion, Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)- (CAS: 360-63-4) represents a promising candidate for the treatment of inflammatory and neoplastic diseases. Its unique structural features and potent biological activity warrant continued investigation, with the potential to address unmet medical needs in these areas.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:360-63-4)Betamethasone phosphate
sfd19786
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
SHOCHEM(SHANGHAI) CO.,lTD
(CAS:360-63-4)Dexamethasone sodium phosphate EP impurity B
0059
Purity:98%min
Quantity:100mg;500mg;1g
Price ($):Inquiry
Email